(S)-2-Amino-2-(benzofuran-5-yl)ethanol
Description
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-(1-benzofuran-5-yl)ethanol |
InChI |
InChI=1S/C10H11NO2/c11-9(6-12)7-1-2-10-8(5-7)3-4-13-10/h1-5,9,12H,6,11H2/t9-/m1/s1 |
InChI Key |
IIDUYDXSKYEOJB-SECBINFHSA-N |
Isomeric SMILES |
C1=CC2=C(C=CO2)C=C1[C@@H](CO)N |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzofuran ring, which can be achieved through various methods such as the cyclization of ortho-hydroxyaryl ketones.
Amino Alcohol Formation:
Reaction Conditions: Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and solvents such as ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of (2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzofuran ring can be reduced under specific conditions to yield dihydrobenzofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(S)-2-Amino-2-(benzofuran-5-yl)ethanol, also known as (r)-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol, is a chiral organic compound with the molecular formula . It features a benzofuran moiety, a bicyclic structure of a benzene ring fused to a furan ring, and an amino alcohol functional group, giving it biological activity and applications in medicinal chemistry. The chiral center is useful for stereochemistry and pharmacology studies, as enantiomers can show different biological effects.
Synthesis
The synthesis of (r)-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol involves several key steps, and optimized conditions are crucial for achieving high yields and purity in both laboratory and industrial settings.
Potential Biological Activities
(r)-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol has been studied for potential biological activities, with research suggesting it may interact with biological targets, such as enzymes and receptors in neurological pathways. Its structure may allow it to inhibit certain enzymes or modulate receptor activity, making it a candidate for further pharmacological investigation.
Interaction Studies
Interaction studies are performed to understand how (r)-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol affects biological systems. These studies often involve:
- Binding assays
- Enzyme inhibition assays
- Cellular signaling studies
These studies help to elucidate the mechanism of action and therapeutic potential of the compound.
Applications
This compound has diverse applications across several fields:
- Pharmaceutical Research : Useful as a building block in synthesizing drug candidates. Its unique structure allows for the creation of novel compounds with potential therapeutic effects.
- Agrochemicals : It can be used in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides .
- Material Science : The compound can be used in material science for creating new materials with specific properties .
Mechanism of Action
The mechanism by which (2S)-2-amino-2-(1-benzofuran-5-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors where the compound binds and modulates their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Functional Groups
Key Observations :
- Functional Group Impact: The hydroxyl group in this compound may enhance water solubility compared to ester or carboxylic acid derivatives (e.g., ). However, esters (e.g., ethyl 2-amino-2-(benzofuran-5-yl)acetate) offer better membrane permeability due to increased lipophilicity .
- Substituent Effects : Electron-withdrawing groups (e.g., dichloro in ) improve target binding by modulating electronic density. The benzofuran moiety’s inherent π-system may similarly facilitate π–π interactions with aromatic residues in enzymes .
Key Observations :
- Enzyme Inhibition: Dichlorobenzyl analogs () exhibit low micromolar IC50 values against collagenase, driven by halogen-mediated hydrophobic interactions. The benzofuran group in this compound may exhibit comparable activity if substituted with electron-withdrawing groups.
Biological Activity
(S)-2-Amino-2-(benzofuran-5-yl)ethanol is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Structural Overview
This compound possesses a molecular formula of CHNO with a molecular weight of 177.20 g/mol. The compound features a benzofuran moiety and an amino alcohol functional group, which contributes to its biological activity. The stereocenter at the carbon adjacent to the amino group makes it optically active, influencing its interaction with biological targets.
Research indicates that this compound acts primarily as a serotonin uptake inhibitor . This mechanism suggests that it may influence serotonergic transmission, which is crucial for mood regulation and could have implications in treating conditions such as depression and anxiety disorders. Additionally, the compound's ability to modulate neurotransmitter systems indicates potential neuroprotective properties .
Antidepressant Potential
The compound's role as a serotonin uptake inhibitor positions it as a candidate for antidepressant therapy. Studies have shown that compounds with similar structures exhibit significant effects on serotonin receptors, which are often targeted in the development of antidepressants .
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits. By modulating neurotransmitter systems, it may help protect neuronal cells from damage associated with various neurodegenerative diseases.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Hydroxytryptamine (Serotonin) | Indole structure with hydroxyl group | Neurotransmitter involved in mood regulation |
| 5-Methoxytryptamine | Indole structure with methoxy group | Potential antidepressant effects |
| 2-Amino-3-(benzofuran-5-yl)propan-1-ol | Similar benzofuran structure | Investigated for anti-inflammatory properties |
The unique stereochemistry and functional groups of this compound contribute to its distinct biological activity compared to these similar compounds.
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of various benzofuran derivatives, including this compound. For instance, research has shown that modifications to the benzofuran ring can significantly enhance antiproliferative activity against various cancer cell lines. Specifically, introducing methyl groups at specific positions on the benzofuran ring has been linked to increased biological potency .
Case Study: Antiproliferative Activity
In one study, derivatives of benzofuran were evaluated for their antiproliferative effects against human cancer cell lines. The results indicated that compounds bearing specific substituents exhibited IC values in the low micromolar range, demonstrating promising anticancer activity. This suggests that this compound could be further investigated as a potential anticancer agent .
Future Directions
The ongoing research into this compound highlights the need for further exploration into its pharmacological properties and mechanisms of action. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with serotonin receptors and other targets.
- Clinical Trials : Evaluating its efficacy and safety in human subjects for potential therapeutic applications in mood disorders and neuroprotection.
- Derivatives Development : Synthesizing novel derivatives to enhance biological activity and reduce potential side effects.
Q & A
Q. What are the established synthetic routes for (S)-2-Amino-2-(benzofuran-5-yl)ethanol?
The synthesis typically involves reducing a nitroacetate precursor or converting a benzofuran-containing acid to an ester, followed by reduction. For example, ethyl 2-(benzofuran-5-yl)-2-nitroacetate can be reduced to yield the amino alcohol via catalytic hydrogenation or using NaBH₄ in THF. Reaction conditions (e.g., solvent, temperature) are critical for optimizing yield and stereochemical purity .
Q. How is the structural integrity of this compound verified experimentally?
Characterization employs ¹H/¹³C NMR to confirm the benzofuran and amino-ethanol moieties (e.g., δ 7.63 ppm for benzofuran protons and δ 4.71 ppm for the chiral center). IR spectroscopy (e.g., 3383 cm⁻¹ for N-H stretches) and HRMS validate molecular mass. Enantiomeric purity is assessed via chiral HPLC or polarimetry .
Q. What preliminary biological assays are used to screen this compound’s activity?
Initial screens include enzyme inhibition assays (e.g., collagenase IC₅₀ determination via fluorometric methods) and docking simulations to predict binding interactions. For example, similar benzofuran-amino alcohols form hydrogen bonds with residues like Gln215 and π-π interactions with Tyr201 in collagenase .
Advanced Research Questions
Q. How does stereochemistry influence this compound’s interaction with biological targets?
The (S)-enantiomer’s spatial arrangement enhances binding affinity to chiral enzyme pockets. Docking studies (e.g., AutoDock Vina) reveal that the hydroxyl and amino groups form hydrogen bonds (1.96–2.20 Å), while the benzofuran ring engages in hydrophobic interactions. Comparative studies with (R)-isomers show 10–20% lower binding energy for the (S)-form .
Q. What analytical strategies resolve contradictions in stability data across studies?
Stability under varying pH/temperature is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring. Conflicting data may arise from impurities in early synthetic batches, resolved by optimizing purification (e.g., column chromatography with EtOAc/hexane gradients) .
Q. How do substituent modifications on the benzofuran ring affect reactivity and bioactivity?
Comparative studies (e.g., 5-chloro vs. 5-fluoro analogs) show electron-withdrawing groups increase oxidative stability (e.g., KMnO₄ rate: 1.2 × 10⁻³ M⁻¹s⁻¹) but reduce metal-binding affinity (log K = 8.2 for Cu(II)). Halogen position (para vs. meta) alters π-π interaction distances (4.13–4.25 Å), impacting enzyme inhibition .
Q. What mechanistic insights explain its role in modulating cell signaling pathways?
Transcriptomic and proteomic analyses (e.g., RNA-seq, Western blot) reveal downstream effects on kinases like ERK1/2. The compound’s amino group may act as a hydrogen-bond donor to ATP-binding pockets, while benzofuran enhances membrane permeability via lipophilic interactions .
Methodological Guidance
Q. How are reaction conditions optimized for enantioselective synthesis?
Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) achieves >90% enantiomeric excess (ee). Parameters like solvent polarity (THF vs. MeOH) and temperature (-20°C to 25°C) are systematically varied, monitored by chiral HPLC .
Q. What techniques quantify interactions with metalloenzymes?
Isothermal titration calorimetry (ITC) measures binding thermodynamics (ΔG, ΔH), while X-ray crystallography resolves metal-coordination geometry (e.g., Cu(II) complexes with square-planar vs. octahedral configurations) .
Q. How are computational models validated against experimental data?
Molecular dynamics (MD) simulations (e.g., GROMACS) are cross-validated with experimental binding constants (Kd) from SPR or MST assays. Discrepancies >15% prompt re-evaluation of force fields or solvation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
